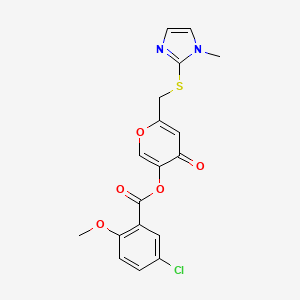
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a complex organic molecule that features a combination of imidazole, pyran, and benzoate moieties
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic Agents: Potential use in developing new therapeutic agents for diseases where enzyme inhibition is beneficial.
Diagnostic Tools: Could be used in the development of diagnostic assays due to its specific binding properties.
Industry
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-imidazole, 4-oxo-4H-pyran-3-carboxylic acid, and 5-chloro-2-methoxybenzoic acid.
Thioether Formation: The first step involves the formation of the thioether linkage. This can be achieved by reacting 1-methyl-1H-imidazole with a suitable thiolating agent to introduce the thioether group.
Esterification: The next step is the esterification of the 4-oxo-4H-pyran-3-carboxylic acid with 5-chloro-2-methoxybenzoic acid. This can be done using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Final Assembly: The final step involves the coupling of the thioether intermediate with the esterified pyran compound under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Alcohols: From reduction of the carbonyl groups.
Substituted Aromatics: From substitution reactions on the aromatic rings.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The aromatic rings and ester linkage allow for interactions with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-hydroxybenzoate
- 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-aminobenzoate
Uniqueness
- Structural Features : The presence of both the imidazole and pyran rings in conjunction with the benzoate moiety is unique, providing a diverse range of chemical reactivity and biological activity.
- Functional Groups : The specific arrangement of functional groups allows for unique interactions with biological targets, distinguishing it from similar compounds.
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate , covering its synthesis, reactions, applications, and unique features
Eigenschaften
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5S/c1-21-6-5-20-18(21)27-10-12-8-14(22)16(9-25-12)26-17(23)13-7-11(19)3-4-15(13)24-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPBTLJHHJZKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
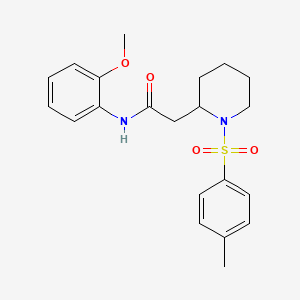
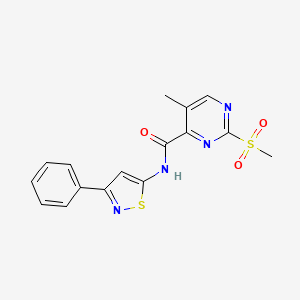
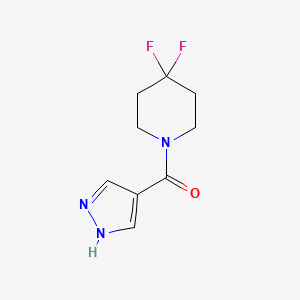
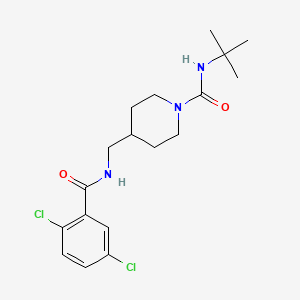
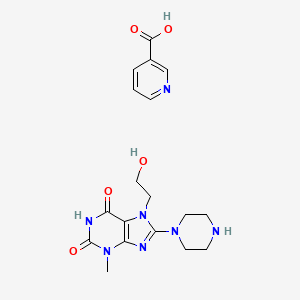
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2929046.png)
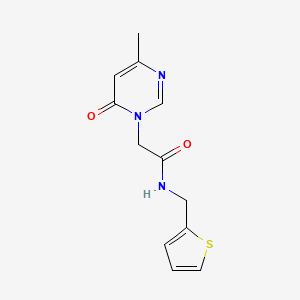
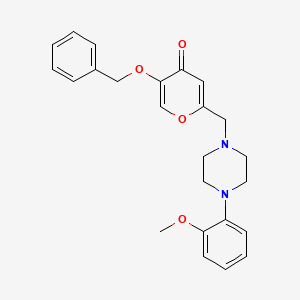
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2929050.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2929051.png)
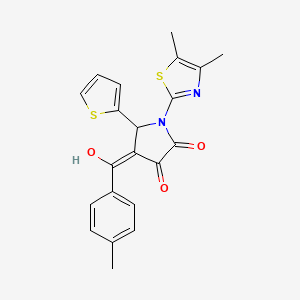
![5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2929053.png)
![1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride](/img/structure/B2929057.png)
![2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2929060.png)
